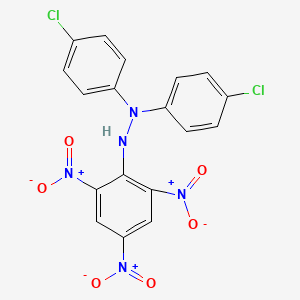
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole is a fluorinated imidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole typically involves the reaction of heptafluoropropyl iodide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound’s thermal stability makes it valuable in the production of high-performance materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole involves its interaction with specific molecular targets. The fluorinated group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-4,5-dihydro-1h-imidazole
- 2-(Pentafluoroethyl)-4,5-dihydro-1h-imidazole
Uniqueness
Compared to similar compounds, 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole has a longer fluorinated chain, which enhances its thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications where these properties are critical.
Propiedades
Número CAS |
4472-70-2 |
|---|---|
Fórmula molecular |
C6H5F7N2 |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C6H5F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h1-2H2,(H,14,15) |
Clave InChI |
DCJMIOHJPJONIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


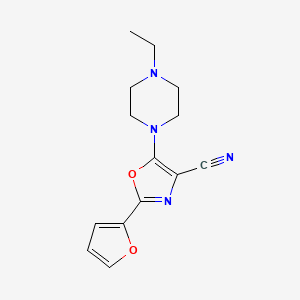
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
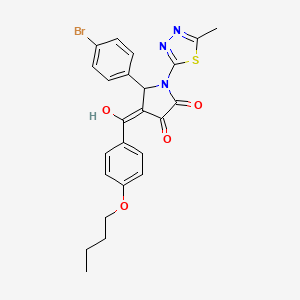
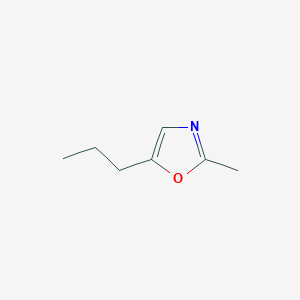
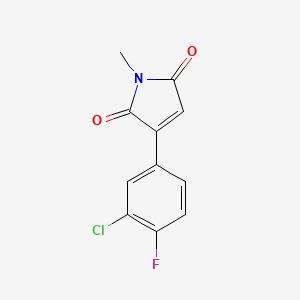
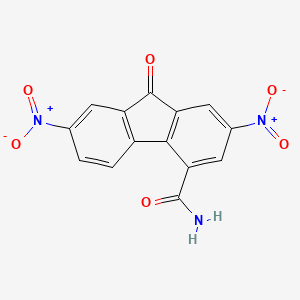
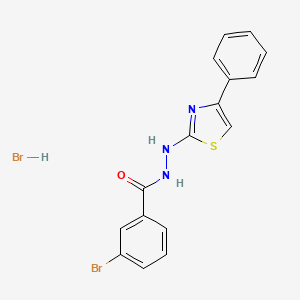
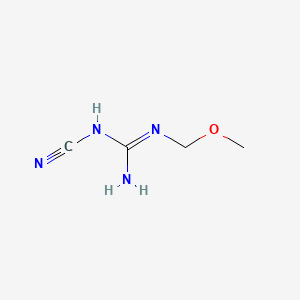
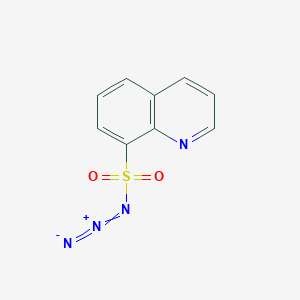
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
